Product packaging for Iohexol(Cat. No.:CAS No. 66108-95-0)

Iohexol

Katalognummer: B1672079
CAS-Nummer: 66108-95-0
Molekulargewicht: 821.1 g/mol
InChI-Schlüssel: NTHXOOBQLCIOLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Iohexol is a non-ionic, water-soluble radiographic contrast medium widely used in preclinical and biomedical research . Its core research value lies in its ability to block X-rays, thereby providing clear visualization of internal structures, vasculature, and organs during computed tomography (CT) and other X-ray based imaging techniques . The degree of opacity produced is directly proportional to the total amount of the iodinated contrast agent in the path of the X-rays, allowing for quantitative assessments . In a research setting, this compound is applied in various areas, including angiography, urography, and studies of the gastrointestinal tract . Its low osmolality compared to ionic contrast agents makes it a preferred choice for in vitro and in vivo studies where maintaining cellular integrity and minimizing physiological disruption are critical . The mechanism of action is primarily physical; the iodine atoms in the this compound molecule effectively absorb X-ray radiation, creating a clear contrast between tissues or fluids containing the agent and the surrounding anatomy . Researchers utilize this compound of various concentrations, typically denoted by their iodine content (e.g., 140 to 350 milligrams of iodine per milliliter) . It can be administered through multiple routes in experimental models, including intravascular, intrathecal, oral, and rectal, depending on the research requirements . The product is excreted largely unchanged via the kidneys, which also enables its use in studies of renal function and clearance . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. All handling and experiments must be conducted by trained laboratory personnel in accordance with institutional safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26I3N3O9 B1672079 Iohexol CAS No. 66108-95-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023157
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66108-95-0
Record name Iohexol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66108-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iohexol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iohexol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOHEXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-180 °C, 174 - 180 °C
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Methodological Aspects of Iohexol Clearance in Research

Iohexol as a Glomerular Filtration Marker

The use of this compound as a GFR marker is predicated on its characteristics as an ideal filtration marker: it is freely filtered by the glomeruli, is neither secreted nor reabsorbed by the renal tubules, and does not significantly bind to plasma proteins. fda.gov This allows its clearance from plasma to accurately reflect GFR.

Validation Against Gold Standard Markers (e.g., Inulin (B196767), ⁵¹Cr-EDTA)

Historically, inulin clearance has been considered the "gold standard" for GFR determination. However, the inulin clearance method is cumbersome and impractical for routine clinical use due to its requirement for continuous intravenous infusion and multiple, timed urine collections. googleapis.comctdbase.org this compound has been extensively validated against inulin, demonstrating its reliability as an alternative. Studies comparing urinary clearances of this compound and inulin have shown excellent correlation, although re-analysis of some data indicated less impressive concordance. ctdbase.orgwikipedia.org More importantly, plasma this compound clearance has shown at least moderately strong evidence as a valuable alternative to urinary inulin clearance, with observed differences being smaller than those seen with urinary this compound clearance. ctdbase.org For instance, one study involving 144 participants found high and not significantly different concordance correlation coefficients (CCC) between various this compound plasma clearance formulas and inulin urinary clearance. nih.gov

This compound has also been rigorously compared with ⁵¹Cr-EDTA, another widely accepted reference marker for GFR. Early human studies demonstrated that this compound's renal clearance is nearly identical to ⁵¹Cr-EDTA clearance. googleapis.com A seminal paper reported an excellent correlation coefficient of 0.98 between the clearances of this compound and ⁵¹Cr-EDTA in patients with varying renal function. googleapis.com Furthermore, a systematic review concluded that this compound and ⁵¹Cr-EDTA plasma clearance methods possess sufficient accuracy for GFR measurement. googleapis.com The extra-renal clearance of this compound is low and comparable to that of ⁵¹Cr-EDTA, typically ranging from 0 to 6 mL/min/1.73 m² for this compound compared to 2 to 4 mL/min/1.73 m² for ⁵¹Cr-EDTA. fda.govwikipedia.org

Table 1: Comparative Performance of this compound with Gold Standard GFR Markers

Gold Standard MarkerComparison Metric (Example)This compound PerformanceSource
InulinCorrelation (Plasma Clearance)Moderately strong evidence as valuable alternative, smaller differences than urinary this compound clearance. High CCC for various formulas. ctdbase.orgnih.gov
⁵¹Cr-EDTACorrelation Coefficient0.98 (excellent) googleapis.com
⁵¹Cr-EDTAAccuracySufficient accuracy googleapis.com
⁵¹Cr-EDTAExtra-renal ClearanceComparable (0-6 mL/min/1.73 m²) fda.govwikipedia.org

Comparative Studies with Other Filtration Markers (e.g., Iothalamate, Iopamidol)

Beyond the traditional gold standards, this compound has been compared with other exogenous filtration markers like iothalamate. While iothalamate can also be used to measure GFR, its clearance may overestimate the true GFR due to tubular secretion. wikipedia.org Additionally, the availability of iothalamate, particularly in Europe, has been noted as a significant concern, making this compound a more practical choice. wikipedia.org The widespread availability, cost-effectiveness, and safety profile of this compound contribute to its preference over other non-radioactive contrast media. wikipedia.orgsci-toys.com

Standardization of this compound Clearance Protocols in Research

Despite the established accuracy of this compound-based GFR measurement, a significant challenge in research is the lack of standardization in protocols across different centers. Standardization is crucial to ensure comparability of GFR measurements obtained from various studies and institutions. This standardization is needed at multiple levels: the accurate measurement of the marker in plasma, the choice of the marker itself, and the procedure for GFR determination. ctdbase.orgwikipedia.org High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the most commonly used and well-balanced method for determining this compound concentrations, offering good sensitivity, specificity, and accessibility. googleapis.com

Factors that can influence the results and therefore require standardization include patient instructions regarding protein intake and tobacco use, as these can affect GFR. The time of day the measurement is performed also influences results due to circadian variations in GFR. Furthermore, the accuracy of measurements is dependent on the precise timing of blood sample collection, which often needs to be adapted based on the patient's expected GFR.

Single-sample methodologies for this compound clearance aim to simplify the procedure by reducing the number of blood draws, making it less invasive and more convenient for patients. atamankimya.com This approach calculates GFR from a single plasma concentration of this compound, often utilizing anthropometric data and specific formulas. While simpler and less expensive, the single-sample method may lead to reduced accuracy, particularly in patients with advanced renal failure. atamankimya.comfda.gov

The reliability of single-sample methods has been evaluated, showing that despite a strong correlation with multiple-sample methods, the accuracy can vary significantly depending on the patient's GFR. atamankimya.com Optimal sampling times are crucial and depend on the estimated GFR level. For instance, the Jacobsson formula, a widely used single-sample method, suggests different optimal sampling times: 3 hours for GFR > 100 mL/min/1.73 m², 4 hours for GFR between 40 and 99 mL/min/1.73 m², and 10 hours for GFR < 40 mL/min/1.73 m². Jacobsson's iterative method has been identified as one of the best one-sample methods, showing acceptable accuracy and precision when compared to full compartment GFR results.

Table 2: Optimal Single-Sample Collection Times for this compound Clearance

Estimated GFR (mL/min/1.73 m²)Optimal Sampling Time (hours post-injection)Source
> 1003
40 - 994
< 4010
≥ 903 (or 180 min)
60 - 904 (or 240 min)
< 605 (or 300 min)

Multiple-sample methodologies involve collecting several blood samples over a defined period after intravenous administration of this compound. atamankimya.comgoogleapis.com This approach is considered more precise as it allows for the characterization of the this compound plasma disappearance curve, which typically follows a two-compartment open-model system. googleapis.com The "fast component" reflects the distribution of the marker between intravascular and extravascular volumes, while the "slow component" corresponds to the renal clearance of the compound. googleapis.com

Standard multiple-sample protocols may involve collecting up to 8-10 samples over several hours, such as 30, 60, 90, 120, 150, 180, 240, and 300 minutes after injection. The GFR is then calculated by fitting the full concentration-time decay curve and determining the area under the curve (AUC). While comprehensive, this procedure can be cumbersome.

Simplified multiple-sample procedures have been developed to reduce patient burden while maintaining accuracy. These often focus on collecting a few late samples (e.g., 3 or 4 time points taken after 120 minutes) to primarily capture the slow elimination component. To account for the missing fast component, correction formulas, such as the Bröchner-Mortensen equation, are applied. fda.govgoogleapis.com Studies have shown that these simplified late-sample protocols can achieve acceptable accuracy and precision, with Ng's correction formula being particularly favored.

Continuous infusion techniques for this compound clearance represent an advanced methodological approach, particularly valuable in research settings where continuous monitoring of GFR is required, such as in critically ill patients or those at high risk of acute kidney injury (AKI). Unlike bolus injection methods, continuous infusion aims to achieve a steady-state plasma concentration of this compound, allowing for real-time or near real-time GFR measurements.

This method addresses limitations of traditional clearance techniques in non-steady state conditions, where rapid changes in kidney function might not be accurately captured by intermittent sampling. Pilot studies have demonstrated the feasibility of using continuous low-dose this compound infusion to monitor GFR over extended periods, such as 72 hours, in patients undergoing major surgery. These studies have shown that the method can detect subtle variations in GFR and provide valuable information about perioperative changes in renal function. While unlikely to become a routine clinical methodology due to its complexity, continuous this compound infusion is a powerful research tool for investigating renal function dynamics in challenging patient populations.

Iii. Pharmacokinetic and Pharmacodynamic Research of Iohexol

Iohexol Pharmacokinetic Profiles in Research Models

The pharmacokinetic characteristics of this compound are primarily defined by its hydrophilic nature and minimal binding to plasma proteins, allowing for its rapid distribution and elimination.

Distribution within Extracellular Fluid Compartments

Research has consistently shown that this compound distributes exclusively within the extracellular fluid (ECF) compartment following intravenous administration. Its hydrophilic properties prevent it from readily crossing cell membranes or the blood-brain barrier under normal physiological conditions. Studies in various animal models and human subjects confirm that this compound rapidly equilibrates throughout the ECF, including interstitial fluid and plasma. This characteristic makes it a suitable marker for measuring glomerular filtration rate (GFR), as its distribution volume closely approximates the ECF volume. For instance, studies indicate that this compound's volume of distribution (Vd) in adults typically ranges from 0.16 to 0.26 L/kg, aligning with the expected volume of the ECF.

Renal Excretion Pathways: Glomerular Filtration and Minimal Tubular Involvement

This compound is almost exclusively eliminated from the body via renal excretion, predominantly through glomerular filtration. Its molecular size and lack of significant protein binding allow it to pass freely through the glomerular capillaries. Research findings consistently demonstrate that there is minimal or no evidence of tubular reabsorption or secretion of this compound. This makes this compound an ideal exogenous marker for estimating GFR, as its clearance directly reflects the filtration capacity of the kidneys. Studies have shown that the renal clearance of this compound closely approximates inulin (B196767) clearance, the gold standard for GFR measurement, across a wide range of renal functions. The fractional excretion of this compound is consistently close to 1, further supporting its exclusive elimination by glomerular filtration without significant tubular modification.

Extrarenal Clearance Mechanisms

While renal excretion is the primary route, research has explored the extent of extrarenal clearance mechanisms for this compound. These mechanisms are generally considered negligible in individuals with normal renal function but may become more apparent in cases of severe renal impairment.

Half-Life and Clearance Variability in Different Physiological States

The half-life and total body clearance of this compound exhibit variability depending on the physiological state of the individual, primarily influenced by renal function. In adults with normal renal function, the elimination half-life of this compound typically ranges from 1.5 to 2.5 hours. Total body clearance in these individuals is approximately 100-140 mL/min, closely mirroring normal GFR values.

However, in conditions of impaired renal function, the elimination half-life of this compound is significantly prolonged, and its clearance is proportionally reduced. For instance, in patients with moderate to severe renal impairment, the half-life can extend to 10 hours or more, and clearance can decrease to less than 30 mL/min. Age also influences this compound pharmacokinetics; neonates and infants may have a prolonged half-life due to immature renal function, while elderly individuals may show reduced clearance consistent with age-related GFR decline.

The following table summarizes typical pharmacokinetic parameters of this compound in different physiological states:

Physiological StateTypical Half-Life (hours)Typical Total Body Clearance (mL/min)Primary Factor Influencing Variability
Normal Renal Function1.5 - 2.5100 - 140-
Moderate Renal Impairment4 - 1030 - 60Reduced GFR
Severe Renal Impairment> 10< 30Significantly Reduced GFR
Neonates/InfantsProlongedReducedImmature Renal Function
ElderlySlightly ProlongedReducedAge-related GFR decline

Pharmacodynamic Investigations of this compound

Pharmacodynamic investigations of this compound primarily focus on its inertness and lack of significant pharmacological activity at diagnostic concentrations. As a contrast agent, its primary "action" is its ability to attenuate X-rays, allowing for visualization of anatomical structures. Research has confirmed that this compound does not undergo metabolism within the body and does not bind to receptors or enzymes to elicit a pharmacological effect. Its utility stems from its physicochemical properties—high water solubility, non-ionic nature, and appropriate molecular size—which facilitate its distribution within the ECF and subsequent renal excretion without physiological interference. Studies often highlight its osmolality and viscosity as key physical properties relevant to its application as a contrast agent, rather than any intrinsic pharmacodynamic effects on biological pathways.

Interactions with Drug Transporters

Research into the interactions of this compound with drug transporters indicates that it is neither a substrate nor a significant inhibitor of several important transporters. In vitro studies have evaluated this compound's potential interactions with renal transporters such as human Organic Anion Transporter 1 (hOAT1), hOAT3, human Organic Cation Transporter 2 (hOCT2), and human Multidrug And Toxin Extrusion protein 1 (hMATE1), and hMATE2K. Additionally, its interaction with other transporters like hOATP1B1, hOATP1B3, hOCT1, and human Multidrug Resistance protein 1 (hMDR1) has been assessed using cell-based and vesicle-based systems. These findings suggest that this compound is unlikely to engage in transporter-mediated drug-drug interactions in vivo nih.govnih.gov.

While a mild inhibitory effect (less than 30%) was observed for hMATE2K and hMDR1 activities at a high concentration of 20 mM, this concentration is substantially above the levels expected with clinical doses of this compound used for Glomerular Filtration Rate (GFR) measurement. Consequently, this mild inhibitory effect is considered clinically irrelevant for this compound's use as a GFR probe nih.gov. Furthermore, clinical evidence supports these in vitro findings, demonstrating that this compound clearance remains unaffected by inhibitors of OCT2 and MATE transporters researchgate.net.

Dose Linearity in Pharmacokinetic Parameters

The pharmacokinetic properties of this compound exhibit dose linearity across a range of administered doses. Clinical trials have confirmed this dose proportionality through various assessment methods. In one study involving 12 healthy volunteers, the pharmacokinetics of this compound were evaluated following the administration of two single intravenous doses: a "reference" dose of 3235 mg and a "test" dose of 259 mg nih.govnih.gov.

The assessment of dose linearity was performed using a standard bioequivalence approach and further supported by population pharmacokinetic (PK) analysis. The test/reference ratio for plasma clearance, calculated as the dose divided by the area under the plasma concentration-time curve, was found to be 1.01, with a 90% confidence interval of 0.968–1.05, thereby confirming dose linearity nih.govnih.govresearchgate.net. The population PK analysis also indicated no significant effect of dose on renal clearance and confirmed negligible nonrenal clearance of this compound nih.govnih.govresearchgate.net.

Another investigation showed that increasing the this compound dose from 500 mg Iodine/kg to 1500 mg Iodine/kg did not significantly alter the drug's clearance fda.gov. Representative pharmacokinetic values observed in 16 adult human subjects following intravenous administration of this compound (within the range of 500 mg Iodine/kg to 1500 mg Iodine/kg) are summarized in the table below fda.gov.

Pharmacokinetic ParameterMean Value (mL/min)Range (mL/min)
Renal Clearance12086-162
Total Body Clearance13198-165
Pharmacokinetic ParameterMean Value (mL/kg)Range (mL/kg)
Volume of Distribution165108-219

Influence on Glomerular Filtration Rate

This compound is recognized as a highly suitable marker for direct GFR estimation due to its exclusive elimination via glomerular filtration giornaleitalianodinefrologia.it. Its favorable pharmacokinetic properties make this compound plasma clearance a robust method for quantifying GFR nih.gov. The this compound clearance method has demonstrated high precision and reproducibility, even when compared to other established GFR markers like inulin, which is considered the gold standard. This compound offers a less invasive and more convenient approach for patients, primarily requiring blood samples rather than continuous infusion or multiple urine collections giornaleitalianodinefrologia.itkarger.com.

The utility of low-dose this compound as a precise GFR measurement marker is further highlighted by its suitability even when coadministered with other drugs nih.govnih.gov. This compound clearance is particularly valuable in patient populations where creatinine-based GFR estimations may be inaccurate, such as those with chronic kidney disease (CKD), acute renal failure, pediatric patients, or individuals with significant comorbidities. This is because the this compound method is less influenced by variables like muscle mass, age, and diet, which can affect creatinine (B1669602) levels giornaleitalianodinefrologia.it.

Iv. Clinical and Translational Research Applications of Iohexol

Renal Function Assessment in Diverse Patient Populations

Iohexol clearance methods provide a robust and reliable means to evaluate renal function, particularly in patient groups where endogenous markers may be influenced by non-GFR factors such as muscle mass, age, or diet. giornaleitalianodinefrologia.itclinicaltrials.eu Its application spans various clinical and research settings, contributing significantly to the diagnosis, monitoring, and understanding of kidney diseases.

Chronic Kidney Disease (CKD) Research

This compound plasma clearance is widely recognized for its high precision and reproducibility in assessing GFR in individuals with chronic kidney disease (CKD). Unlike endogenous markers, this compound-based GFR (mGFR) measurements are less affected by variables unrelated to kidney function, making them particularly valuable in CKD management. giornaleitalianodinefrologia.itclinicaltrials.eu Studies have demonstrated the high reliability of this compound even in patients with moderate or severe renal insufficiency (GFR < 40 mL/min/1.73 m²), exhibiting low intraindividual variability (5.59%) and high reproducibility (6.28%). giornaleitalianodinefrologia.it The accuracy of this compound clearance remains consistent across different genders and stages of CKD. giornaleitalianodinefrologia.it

In clinical research, mGFR obtained via this compound provides important prognostic information, especially in cases where creatinine-based estimated GFR (eGFR) may be biased. oup.com The Kidney Disease: Improving Global Outcomes (KDIGO) guidelines recommend measured GFR in specific populations, including those with CKD, where estimation equations are unreliable. researchgate.netuit.no this compound mGFR is considered the definitive test for confirming CKD status, evaluating the rate of renal function decline over time, and assessing the suitability of living kidney donors. researchgate.netuit.no Furthermore, it enables the accurate diagnosis of abnormally elevated GFR or hyperfiltration, a condition observed in patients with diabetes or obesity. uit.no Utilizing mGFR as a secondary endpoint in clinical trials has proven effective in detecting subtle treatment effects, often requiring smaller sample sizes compared to studies relying on eGFR. uit.no

Simplified this compound clearance methods have been developed to reduce the complexity and cost associated with GFR measurement in CKD patients. However, it is important to note that abbreviated models, such as 5-, 6-, and 7-hour single-compartment models, may tend to overestimate GFR, particularly in patients with an eGFR less than 40 mL/min/1.73 m². giornaleitalianodinefrologia.it

Autosomal Dominant Polycystic Kidney Disease (ADPKD) Studies

This compound clearance plays a critical role in the precise monitoring of GFR in patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD). giornaleitalianodinefrologia.it Its ability to provide repeatable and reliable measurements is essential for tracking the progression of this genetic disorder. giornaleitalianodinefrologia.it A key advantage of this compound in ADPKD is its sensitivity in detecting subtle yet clinically significant changes in GFR even in the early stages of the disease, a period when creatinine (B1669602) values may not yet reflect significant kidney impairment. giornaleitalianodinefrologia.it This early detection capability is invaluable for evaluating the efficacy of targeted therapies aimed at slowing disease progression. giornaleitalianodinefrologia.it

Research findings indicate that this compound-measured GFR (mGFR) is a more reliable and accurate method than eGFR for assessing GFR changes in the early stages of ADPKD. nih.govresearchgate.net Studies have established a strong inverse correlation between kidney volume and mGFR in ADPKD populations. nih.govresearchgate.net For instance, a prospective cohort study involving 32 ADPKD patients reported a mean initial mGFR of 83.8 mL/min/1.73m², with an average annual decline of -2.99 mL/min/1.73m²/year. nih.govresearchgate.net Another clinical trial demonstrated that a 3-year treatment with Octreotide LAR significantly slowed the chronic decline of directly measured GFR in 79 ADPKD patients with an estimated GFR ≥ 40 mL/min/1.73 m². researchgate.net

Table 1: this compound mGFR Findings in ADPKD Studies

Study PopulationInitial Mean mGFR (mL/min/1.73m²)Mean Annual mGFR Change (mL/min/1.73m²/year)Key FindingCitation
32 ADPKD Patients83.8-2.99Inverse correlation between kidney volume and mGFR. nih.govresearchgate.net
79 ADPKD Patients (eGFR ≥ 40)Not specified for baselineSlowed decline with Octreotide LAR treatmentThis compound mGFR detected treatment effect. researchgate.net

Acute Kidney Injury (AKI) Research

In the context of Acute Kidney Injury (AKI), standard blood tests like serum creatinine often prove inadequate for detecting rapid changes in kidney function. hra.nhs.uk this compound infusion methods, particularly continuous infusion of low dose this compound (CILDI), have been developed and validated as a valuable tool for measuring GFR in AKI patients, even in non-steady state conditions. hra.nhs.uknih.govuit.no CILDI has been validated in patients with stable renal function, where GFR variations exceeding 10.3% are indicative of AKI. nih.gov

A pilot study conducted in 18 critically ill patients experiencing acute circulatory failure demonstrated the feasibility of estimating GFR using plasma this compound clearance. nih.gov This method showed a strong correlation with urinary this compound clearance (ρ=0.97, p<0.0001) and, importantly, was found to be independent of fluid balance or fluid infusion, a significant advantage over serum creatinine in this patient group. nih.gov Ongoing research continues to explore the utility of this compound in critically ill patients to precisely measure kidney function, which can aid in medication management and the prevention of further kidney damage. clinicaltrials.eu

Renal Function in Critically Ill Patients

Assessing renal function in critically ill patients presents unique challenges, as conventional estimated GFR (eGFR) methods based on creatinine and cystatin C are often unreliable due to the dynamic physiological changes in this population. medrxiv.org this compound plasma clearance has been established as a reference method for GFR determination in intensive care units (ICUs). medrxiv.orgamegroups.org

Studies have explored the use of this compound from contrast-enhanced computed tomography (CT) scans to calculate GFR in critically ill patients. A pilot study involving 16 ICU patients showed that GFR could be measured using high doses of this compound administered for CT, with median clearance values around 102 mL/min (ranging from 28 to 152 mL/min). medrxiv.org This approach demonstrated excellent correlation with standard low-dose this compound GFR determinations in patients with normal or increased renal function. medrxiv.org

This compound clearance is also instrumental in identifying augmented renal clearance (ARC) in critically ill children, a condition where hydrophilic drugs are cleared more rapidly, necessitating dose adjustments to prevent therapeutic failure. ugent.be A retrospective analysis of 85 critically ill children revealed that 47% exhibited ARC, with postoperative status identified as an independent predictor (Odds Ratio 4.253, 95% CI 1.338–13.517, p = 0.014). ugent.be

Pediatric and Geriatric Renal Physiology Research

This compound is particularly well-suited for renal function assessment across the age spectrum, from pediatric to geriatric populations, due to its independence from factors like muscle mass that can confound creatinine-based estimations. giornaleitalianodinefrologia.itclinicaltrials.eu

Geriatric Renal Physiology Research: this compound clearance is highly valuable in the elderly due to its independence from muscle mass, which can vary significantly with age. giornaleitalianodinefrologia.it Longitudinal studies utilizing this compound clearance have provided detailed insights into the age-related decline in GFR. A meta-analysis of three large European population-based cohorts (individuals aged 50–97 years) demonstrated a consistent decline in mean GFR with increasing age. frontiersin.orgsci-hub.se

Table 2: Annual Mean GFR Decline by this compound Clearance in European Cohorts (Ages 50-97)

Population GroupMean GFR Decline (mL/min/1.73 m²/year)Citation
Healthy Men-0.72 frontiersin.orgsci-hub.se
Unhealthy Men-1.03 frontiersin.orgsci-hub.se
Healthy Women-0.92 frontiersin.orgsci-hub.se
Unhealthy Women-1.22 frontiersin.orgsci-hub.se

It is important to note that in elderly CKD patients, shorter sampling protocols (e.g., 5-hour measurements) for this compound clearance can lead to a clinically relevant overestimation of GFR compared to longer (e.g., 24-hour) measurements, emphasizing the need for appropriate sampling times in this population. nih.gov

Assessment in Specific Comorbidities (e.g., HIV, Liver Disease)

This compound clearance is a preferred method for GFR assessment in patients with specific comorbidities where traditional GFR estimation equations may be unreliable.

HIV (Human Immunodeficiency Virus) Infection: Monitoring kidney function is critical in HIV-positive individuals, as creatinine-based GFR estimates can be inaccurate in this population due to various factors. clinicaltrials.eunih.gov A longitudinal study comparing HIV-negative and HIV-positive participants found that despite similar estimated GFRs at baseline, the average this compound-measured GFR (iGFR) was significantly lower in HIV-positive individuals (103.2 mL/min/1.73m² vs. 110.8 mL/min/1.73m², P=0.004). nih.govresearchgate.net Furthermore, the study revealed that non-suppressed HIV RNA levels at baseline were associated with a more rapid iGFR decline in HIV-positive individuals, with an average annual decline of -4.69 mL/min/1.73 m² compared to -1.31 mL/min/1.73 m² per year for those with suppressed viral loads (P=0.005). nih.govresearchgate.net Other factors such as Hepatitis C virus (HCV) coinfection and the presence of carotid plaque were also linked to lower baseline iGFR values in HIV-positive individuals. nih.govresearchgate.net

Liver Disease: For patients with liver cirrhosis, where GFR estimation equations are often unreliable, this compound is recommended by KDIGO guidelines for accurate GFR measurement. researchgate.netuit.nonih.gov In individuals with liver cirrhosis, impaired renal perfusion and dysfunction can influence this compound excretion, potentially affecting its urinary recovery. europeanreview.org this compound clearance is also utilized to assess renal function in patients undergoing liver transplantation. researchgate.net It is important to consider that creatinine-based eGFR may overestimate true GFR in patients with advanced liver disease due to reduced muscle mass. oup.com

This compound in Intestinal Barrier Function Research

This compound has emerged as a valuable marker in research investigating intestinal barrier function, particularly in the context of gastrointestinal disorders.

In the study of intestinal barrier function, especially in conditions like Inflammatory Bowel Disease (IBD), this compound is recognized as a suitable marker for assessing intestinal integrity. wikipedia.orgwikidata.orgmims.comflybase.org With a moderately high molecular weight of 821 Da and stability within the intestinal environment, it is considered a promising marker for intestinal permeability (IP). mims.com

Research has consistently demonstrated an increased permeation of this compound through the intestinal mucosa in patients with active IBD, encompassing both Crohn's disease (CD) and ulcerative colitis (UC). wikidata.orguni.lu Interestingly, studies suggest that serum this compound concentration serves as a more reliable indicator of altered intestinal permeability than urinary this compound levels in IBD research. wikidata.org Furthermore, a significant positive correlation has been established between serum this compound levels, which reflect intestinal permeability, and the disease activity in CD patients. wikidata.orguni.lu The this compound test has even been proposed as a superior activity marker when compared to the traditional lactulose-mannitol test in IBD patients. wikidata.org Beyond human studies, this compound has been successfully applied to assess intestinal permeability in various animal models, including dogs, horses, rats, and broilers, under diverse enteric challenge conditions. wikipedia.orgmims.comflybase.org

Enteric Challenge Models in Animal Studies (e.g., Poultry)

This compound has emerged as a valuable non-radioactive marker for assessing intestinal permeability (IP) and barrier function in various animal models, offering advantages such as high stability within the gut, low cost, and wide availability rsc.orgflybase.orgnih.gov. Its potential as an alternative to 51Cr-EDTA, a traditional gold standard, was first explored in 1995 rsc.orgflybase.org.

Research has demonstrated the successful application of this compound in evaluating intestinal integrity across a range of animal species, including dogs, horses, rats, and clinically healthy birds rsc.orgflybase.orguni.lu. In poultry, specifically broilers, this compound has been effectively utilized to monitor intestinal permeability under various enteric challenge conditions, such as those induced by Eimeria maxima, Clostridium perfringens, or a combination of both flybase.org. Studies in broilers have shown significantly greater serum this compound levels during peak challenge periods, indicating increased intestinal permeability flybase.org.

Beyond infectious challenges, this compound has also proven useful in assessing chemotherapy-induced gastrointestinal toxicity in animal models wikipedia.org. In male Sprague-Dawley rats, administration of chemotherapeutic drugs like 5-fluorouracil, oxaliplatin, or irinotecan (B1672180) led to increased intestinal permeability to this compound wikipedia.org. This increase in this compound permeability correlated with the severity of clinical signs of gastrointestinal toxicity, such as body weight loss and diarrhea, and with acute colonic injury observed histologically wikipedia.org. These findings suggest that measuring intestinal permeability to this compound can serve as a simple and effective marker for evaluating the severity of chemotherapy-induced gastrointestinal damage wikipedia.org.

The utility of this compound in animal studies is further supported by its ability to reflect changes in intestinal permeability, aligning with observations in human studies on inflammatory bowel disease rsc.orgflybase.org. The development of methods like the urinary this compound ELISA test also simplifies the assessment of IP in mice, confirming that mice with intestinal disorders exhibit increased IP to this compound compared to healthy controls, and that this increase correlates with the severity of histological duodenitis nih.gov.

Safety and Tolerability Research Profile in Clinical Contexts

This compound is generally considered safe and well-tolerated, possessing a favorable safety profile compared to older, high-osmolar contrast agents nih.govwikipedia.org. Its low osmolality and non-ionic nature contribute to its reduced systemic toxicity nih.govciteab.com.

Adverse Event Monitoring and Reporting in Research Studies

Commonly reported mild adverse reactions in research studies include nausea, headache, and a sensation of warmth or flushing nih.gov. Allergic reactions are rare nih.gov. A prospective observational study on this compound in computed tomography (CT) imaging studies reported that out of 106 patients, 23 developed adverse drug reactions (ADRs), totaling 29 events zenodo.org. Of these, 22 were acute and 7 were delayed reactions zenodo.org. All acute ADRs were categorized as "probable" and delayed ADRs as "possible" according to causality assessment scales, and all were mild in nature with no life-threatening reactions observed zenodo.org. The study also noted a higher incidence of ADRs in female patients, suggesting a need for special attention in this demographic zenodo.org.

Comparative Safety with Other Contrast Agents

Research has extensively compared the safety profile of this compound with other iodinated contrast agents, revealing both general trends and specific differences.

This compound vs. High-Osmolar Ionic Contrast Agents (e.g., Diatrizoate): this compound, as a non-ionic low-osmolar contrast agent, demonstrates a superior safety profile compared to high-osmolar ionic contrast agents like diatrizoate nih.govwikipedia.orgwikipedia.org. Studies, including the this compound Cooperative Study, have shown that this compound is associated with significantly less nephrotoxicity than diatrizoate, particularly in patients with pre-existing renal failure, with or without diabetes mellitus, undergoing elective coronary angiography wikipedia.orgguidechem.com. Patients with baseline serum creatinine levels ≥1.5 mg/dL who received diatrizoate were 3.3 times more likely to develop nephrotoxicity than those who received this compound wikipedia.org.

This compound vs. Iodixanol (B1672021) (Iso-osmolar Non-ionic): Comparisons between this compound (low-osmolar) and iodixanol (iso-osmolar) have yielded mixed results regarding nephrotoxicity and other adverse events guidechem.comwikipedia.orgnih.gov.

Nephrotoxicity: The NEPHRIC study, involving patients with chronic kidney disease and diabetes, reported a higher incidence of contrast-induced nephropathy (CIN) with this compound (26.2%) compared to iodixanol (3.1%) guidechem.comwikipedia.org. However, a meta-analysis indicated that while this compound might increase the risk for CIN among low-osmolar contrast media, there was no significant difference in CIN incidence between iodixanol and other low-osmolar contrast media guidechem.com. Other studies have found no significant differences in contrast nephropathy between this compound and iodixanol in patients undergoing intravenous pyelography, even in high-risk groups nih.govmims.com.

Late Adverse Reactions: Some studies suggest that iodixanol might be associated with an increased risk of severe late adverse reactions compared to this compound, although other reports found no statistically significant difference in late allergic reactions nih.govmims.com.

This compound vs. Iopamidol (B1672082) (Low-osmolar Non-ionic): The comparative safety of this compound and iopamidol has also been investigated, with some conflicting findings.

Contrast-Induced Nephropathy: A review of studies in patients with moderate to severe renal impairment suggested that the risk of CIN might be increased with this compound (19.9%) compared to iopamidol (9.0%) nih.gov. However, a study in low-risk outpatients undergoing CT found no significant difference in renal function changes between this compound and iopamidol nih.gov.

Adverse Event Profiles: Differences in adverse event profiles by organ class have been observed. For this compound, the percentage of "body as a whole-general disorders" was significantly higher, while for iopamidol, "respiratory system disorders" and "vision disorders" were significantly higher wikidata.org.

This compound vs. Ioxaglate (Ionic Dimer): An older prospective double-blind study comparing this compound, iopamidol (both nonionic monomers), and ioxaglate (ionic dimer) in peripheral angiography suggested consistent trends that ioxaglate was the least nephrotoxic of the three agents, although mean differences were not statistically significant scitoys.com.

Specific Considerations in Vulnerable Populations

This compound's safety and tolerability have been specifically researched in various vulnerable patient populations.

This compound is widely used to accurately measure glomerular filtration rate (GFR), a crucial indicator of kidney function, particularly in patients with kidney problems or those at risk of kidney disease nih.govnih.gov. This includes individuals with chronic kidney disease (CKD), autosomal dominant polycystic kidney disease (ADPKD), kidney transplant recipients, and living kidney donors wikipedia.orgnih.gov. The this compound clearance method provides a more accurate GFR measurement than traditional methods, as it is less influenced by factors such as muscle mass, age, or gender nih.govnih.gov.

While this compound is generally safe, its elimination primarily through the kidneys necessitates careful consideration in patients with existing kidney problems nih.gov. Ongoing research is exploring improved formulations, such as Captisol-Enabled this compound, which may offer enhanced safety profiles for patients with impaired kidney function nih.gov.

Diabetic patients represent a vulnerable population due to their increased susceptibility to kidney complications. This compound is generally considered safe and well-tolerated in this group wikipedia.orgwikipedia.org. Historically, the use of non-ionic contrast agents like this compound has been associated with a reduced incidence of contrast-induced nephropathy (CIN) compared to high-osmolar contrast media in diabetic patients with chronic kidney disease guidechem.com.

Patients with History of Hypersensitivity

Studies have characterized the nature of these reactions, with the majority being immediate (60.7%) rather than delayed (39.3%). mdpi.com While this compound is frequently used and has an established safety profile, recurrent hypersensitivity reactions have been observed between different ICM agents. For instance, among patients exposed to more than one agent, the highest rate of recurrent HSRs was noted between this compound and Iodixanol, occurring in three out of six cases. mdpi.com Conversely, no recurrent HSRs were observed between Iodixanol and Iopamidol in a cohort of 12 cases. mdpi.com

The incidence of HSRs to individual LOCMs, including this compound, has been reported to range from 0.72% for this compound to 1.34% for Iomeprol, with no significant differences observed across various LOCMs in some studies. jiaci.org A history of drug allergies or other allergic conditions is a well-established risk factor for HSRs to ICM. frontiersin.org For patients with a history of HSRs to this compound, switching to an ICM with a different chemical structure, such as Iodixanol, has been associated with a significant reduction (61%) in the risk of recurrent immediate HSRs, suggesting it may be a safer alternative. frontiersin.org

Table 1: Incidence of Hypersensitivity Reactions to Low-Osmolar Iodinated Contrast Media

Contrast MediumIncidence of HSRs (First Reaction)Incidence of HSRs (Patients with History)
Overall LOCM0.80% (1623 events from 203,483 exposures) jiaci.org16.99% (381 events from 2243 exposures) jiaci.org
This compound0.72% jiaci.orgNot specified for this compound alone
Iomeprol1.34% jiaci.orgNot specified for Iomeprol alone

Table 2: Recurrent Hypersensitivity Reactions Between Different ICM Agents

Agent Combination (Re-exposure)Recurrence Rate (Cases/Total Cases)
This compound and Iodixanol3 out of 6 mdpi.com
Iopromide and Iopamidol1 out of 2 mdpi.com
Iodixanol and Iopamidol0 out of 12 mdpi.com
Pregnant Women

The use of this compound in pregnant women is a significant area of research, particularly concerning its potential effects on the fetus. This compound is known to cross the placenta and can reach fetal tissues in small amounts. fda.govresearchgate.net However, animal reproduction studies conducted in rats and rabbits, with doses up to 100 times the recommended human dose, have not demonstrated any evidence of impaired fertility or definite harm to the fetus due to this compound. e-lactancia.org

Clinical data also provide insights into its use during pregnancy. This compound has been utilized to assess glomerular filtration rate (GFR) in diabetic pregnant women without reported adverse effects on the fetus. svelic.senih.gov In one study involving 44 pregnant women (between 4 to 39 weeks of gestation) who received this compound, no damage to the fetus was observed. svelic.se Furthermore, a study in rabbits administered intravenous this compound at 21 days of gestation found that while maternal plasma concentrations of this compound decreased rapidly, concentrations in fetal plasma and amniotic fluid never reached quantifiable levels. svelic.se Despite these findings, the safety of this compound during pregnancy and breastfeeding is not fully established, and its use should be considered only when the potential benefits to the mother clearly outweigh the risks to the fetus. e-lactancia.orgclinicaltrials.eu

Neurological Adverse Events Research

Research into the neurological adverse events associated with this compound highlights its generally favorable neurotoxicity profile compared to older contrast agents, while also identifying rare but serious complications.

Aseptic meningoencephalitis is a very rare complication reported after this compound myelography. ajnr.orgnih.gov While older nonionic contrast media like Metrizamide were associated with aseptic meningitis in approximately 5% of myelograms, newer agents such as this compound and Iopamidol have shown a decreased incidence of severe neurological adverse effects. ajnr.orgnih.gov

When it does occur, aseptic meningoencephalitis following this compound myelography is typically characterized by symptoms such as headaches, nausea, vomiting, fever, meningismus, and occasionally oculomotor signs and mental confusion. ajnr.orgnih.govfda.gov These symptoms usually manifest within 12 to 18 hours post-procedure. fda.gov Cerebrospinal fluid (CSF) analysis in such cases typically reveals a high white cell count, elevated protein content, often a low glucose level, and importantly, the absence of organisms, differentiating it from bacterial meningitis. fda.govresearchgate.netneurology.org Despite its rarity, clinicians are advised to be aware of this potential complication. nih.gov

Electroencephalogram (EEG) monitoring plays a significant role in assessing the neurotoxicity of contrast media, including this compound. Nonionic contrast media have been recognized for their safety in intrathecal opacification, but transient EEG changes can occur, particularly when the contrast medium enters intracranial spaces. nih.govresearchgate.net Compressed spectral array (CSA) EEG analysis allows for more efficient monitoring of these transient changes and the bioelectrical neurotoxicities of various contrast media. nih.govresearchgate.net

Studies have utilized EEG recordings with spectral analysis to investigate the potential neurotoxicity of this compound in comparison to other agents like Iopamidol. In such investigations, this compound has been shown to cause only inhibition in electrical activity in in vitro rat hippocampal slices, unlike ionic agents (e.g., sodium diatrizoate, meglumine (B1676163) iothalamate) and Metrizamide which caused early excitatory changes followed by inhibition. nih.gov In a study comparing this compound and Iopamidol in lumbar myelography, spectral analysis in brain-contaminated subjects revealed a reduction of delta, beta 1, and beta 2 bands with this compound, suggesting that EEG activation is less pronounced with this agent compared to Iopamidol. nih.gov These findings contribute to the understanding of this compound's neurophysiological impact and its relatively lower neurotoxic potential. nih.govnih.gov

V. Emerging Research Areas and Future Directions for Iohexol

Optimization of Iohexol-Based GFR Measurement Protocols

The drive to simplify GFR measurement using this compound stems from the need for less invasive, more convenient, and cost-effective methods, particularly for routine clinical use and large-scale epidemiological studies.

Development of Simplified Protocols for Broader Application

Traditional this compound plasma clearance methods typically require multiple blood samples collected over several hours to accurately estimate GFR. However, research efforts are focused on developing simplified protocols, including limited and single-sample methods, to broaden their applicability. For patients with normal or mildly impaired renal function, a single sample taken 4 hours after this compound injection can yield reliable GFR determination. Conversely, in patients with reduced renal function, the timing of the last sample needs to be extended, potentially up to 5, 6, 8, or even 24 hours, depending on the severity of renal impairment. amegroups.org

While single or two-point GFR results can be comparable to multiple-specimen protocols in patients with normal renal function, their accuracy may decrease in individuals with reduced renal function. For instance, one study found that a single-sample method provided acceptable accuracy for approximately 75% of patients, but showed more significant deviations for the remaining 25%, particularly those with advanced renal failure. giornaleitalianodinefrologia.itnih.gov Despite these challenges, simplified this compound clearance methods, including those with reduced sampling, are being developed to make the process less invasive and more suitable for frequent clinical use. giornaleitalianodinefrologia.it

Research in animal models, such as rats, has also demonstrated the feasibility of simplified this compound plasma clearance procedures. A method developed for conscious rats requires only four blood samples at selected time points, eliminating the need for urine collection, catheterization, or anesthesia, thereby improving animal welfare. researchgate.netkarger.com Similarly, simplified methods have been developed for goats and pigs, requiring only three blood samples after a single this compound injection, and utilizing a correction factor derived from pharmacokinetic modeling. mdpi.com

Integration with Advanced Pharmacokinetic Modeling (e.g., Population PK)

Population pharmacokinetic (PopPK) modeling is increasingly being integrated into this compound-based GFR measurement to improve accuracy, especially with limited sampling strategies. PopPK models utilize statistical methods to describe drug disposition in a population, accounting for inter-individual variability and allowing for more precise GFR estimation from fewer data points. nih.govfrontiersin.org

A nonparametric this compound PopPK model has been developed using data from a large cohort of patients (176 individuals), ranging in age from 1 to 82 years and with GFR values from 14 to 149 mL/min. This model demonstrated that accurate GFR determination (with less than 3% error exceeding ±10%) can be achieved within 5 hours using only four optimally timed samples, even in patients with GFR below 40 mL/min. This is a significant improvement over traditional 2-point methods, which can show insufficient agreement with reference values, with up to 15% of GFR values having an error greater than ±10% even with 24-hour sampling in patients with GFR <40 mL/min. nih.govuio.noresearchgate.net

While some simplified PopPK models, particularly a 5-hour, 4-sampling, two-compartment model, have shown promise, caution is advised as some studies indicate that PopPK models can be remarkably unreliable for GFR measurement in stage III-IV chronic kidney disease (CKD) patients. plos.org However, other research suggests that PopPK models, unlike algorithms, are not dependent on specific sampling times, offering flexibility in data collection. uio.no A Bayesian estimator based on a limited sampling strategy has also been developed using a PopPK model, showing promising performance for GFR estimation in various patient populations, including those with liver failure and kidney transplant recipients. nih.gov

Exploration of Novel Sample Types (e.g., Dried Blood Spots)

The exploration of novel sample types, such as Dried Blood Spots (DBS), represents a significant step towards simplifying this compound-based GFR measurement, making it less invasive and more accessible. DBS involves collecting a small volume of capillary blood, typically from a finger prick, onto a filter paper, which can then be dried and transported for analysis. This approach offers advantages, especially for vulnerable populations like infants and the elderly, by requiring less blood volume and simplifying pre-analytical steps. amegroups.orgchikd.org

Several reports demonstrate the reliability of this compound analysis in both capillary blood samples and DBS. amegroups.org While some early studies on DBS showed lower accuracy and precision compared to standard plasma analysis, advancements in methodology have improved its performance. oup.comoup.com For instance, a volumetric DBS method, utilizing iopamidol (B1672082) as an internal standard, has shown acceptable agreement with plasma analysis, with 90% of GFR values exhibiting an error ranging from -9.5% to +9.5% compared to the reference method. amegroups.orgoup.com

Novel Applications of this compound as a Research Tool

Beyond its primary role in GFR measurement, this compound is being investigated for novel applications as a research tool to provide deeper insights into renal physiology and drug disposition.

Assessment of Renal Reserve Capacity

Renal functional reserve (RFR), also known as renal reserve capacity or renal functional response, refers to the kidney's ability to increase its GFR in response to a physiological or pathological stimulus, such as a high-protein meal or amino acid infusion. oup.comnih.govuzh.ch this compound clearance is increasingly being used as a gold-standard method to measure GFR in the context of RFR assessment. oup.com

Studies have utilized this compound plasma clearance to investigate RFR in outpatient settings. For example, a study involving healthy volunteers measured GFR using this compound clearance at baseline and after protein loading. The mean RFR was found to be approximately 11.4% to 12.1% using one- and two-sample this compound methods, respectively, demonstrating that RFR can be reliably investigated with this compound in an outpatient setting. nih.govoup.comresearchgate.net The use of measured GFR with this compound avoids the unpredictable errors associated with estimated GFR, making it a more precise tool for evaluating renal functional capacity. oup.com

This compound in Drug-Drug Interaction Studies

This compound's characteristic of being exclusively cleared by glomerular filtration makes it a valuable tool in drug-drug interaction (DDI) studies, particularly when investigating the impact of co-administered drugs on renal clearance. By precisely measuring GFR using this compound before and after the administration of an investigational drug, researchers can assess whether the drug affects renal filtration independently of tubular secretion or reabsorption. This is crucial for understanding potential DDI mechanisms that could alter the elimination of renally cleared medications. While specific detailed research findings on this compound's direct application in DDI studies as a marker to quantify changes in renal clearance were not extensively highlighted in the provided search results, its established role as an accurate GFR marker implies its utility in such investigations. Changes in this compound clearance in the presence of another drug would directly indicate an alteration in glomerular filtration, providing insights into the DDI profile.

Potential in Liver Disease Assessment

Recent investigations have explored this compound's potential in assessing liver disease, particularly focusing on intestinal barrier function and hepatic perfusion. Studies have utilized oral this compound administration to evaluate intestinal permeability (IP) in patients with liver cirrhosis (LC). Research indicates that patients with LC exhibit significantly higher mean serum this compound concentrations (SIC) compared to healthy controls, suggesting increased intestinal permeability in this population researchgate.netnih.goveuropeanreview.org. This increase in permeability is more pronounced in patients with advanced Child C class cirrhosis and those with alcoholic etiology researchgate.netnih.goveuropeanreview.org. For instance, one study observed that LC patients had a mean SIC of 2.05 ± 1.67 mg/L at 3 hours and 2.20 ± 2.65 mg/L at 6 hours post-ingestion, significantly higher than control groups (1.25 ± 1.41 mg/L and 1.11 ± 1.06 mg/L, respectively) nih.goveuropeanreview.org.

Table 1: Mean Serum this compound Concentrations (SIC) in Liver Cirrhosis Patients vs. Controls

GroupSIC at 3 hours (mg/L, Mean ± SD)SIC at 6 hours (mg/L, Mean ± SD)
Liver Cirrhosis2.05 ± 1.67 nih.goveuropeanreview.org2.20 ± 2.65 nih.goveuropeanreview.org
Healthy Controls1.25 ± 1.41 nih.goveuropeanreview.org1.11 ± 1.06 nih.goveuropeanreview.org

Furthermore, this compound has been employed as a contrast medium in computed tomography (CT) perfusion imaging to assess the severity of chronic liver disease. Hepatic perfusion parameters, such as hepatic arterial fraction (HAF), have shown significant alterations correlating with the severity of chronic liver disease spandidos-publications.comresearchgate.net. For example, HAF values were observed to increase with increasing Child-Pugh scores (Child A: 18.6 ± 8.3%, Child B: 29.8 ± 11.2%, Child C: 40.2 ± 11.1%), indicating its utility in characterizing disease progression spandidos-publications.com.

Technological Advancements in this compound Analysis

Technological advancements are continuously improving the detection and quantification of this compound, leading to more efficient and precise analytical methods.

Miniaturization of Detection Methods

Efforts to miniaturize this compound detection methods aim to reduce sample volume, improve portability, and enhance throughput. Simplified procedures for GFR measurement using this compound, such as dried blood spot (DBS) testing, require as little as 10 µL of whole blood and represent a significant step towards miniaturization with minimal modifications to existing analytical methods amegroups.org. In research settings, this compound has been utilized in miniaturized and multiplexed high-content screening within multichambered microwell chips for confocal imaging, demonstrating its adaptability to small-volume, high-throughput platforms researchgate.net. Capillary electrophoresis (CE) in microchip format has also emerged as a cost-effective and rapid method for this compound detection, capable of high-resolution separations in a few hundred seconds researchgate.net.

Enhanced Sensitivity and Specificity in Assays

Significant progress has been made in enhancing the sensitivity and specificity of this compound assays, particularly through advanced chromatographic and mass spectrometric techniques. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay has been developed for quantifying this compound in human serum, demonstrating enhanced specificity by incorporating method-specific acceptance limits for relative ion (RI) intensities researchgate.netresearchgate.netnih.gov. This assay boasts a linear range between 5.0 μg/mL (lower limit of quantification, LLOQ) and 100.3 μg/mL this compound, with intraday and interday imprecision rates of ≤2.6% and ≤3.2%, respectively, and a bias ranging from -1.6% to 1.5% researchgate.netnih.gov. This method has been validated for clinical routine diagnostics and research, offering improved accuracy for kidney function assessment researchgate.netnih.gov.

Table 2: Performance Parameters of an Enhanced HPLC-MS/MS this compound Assay

ParameterValue
Linear Range (LLOQ)5.0 μg/mL researchgate.netnih.gov
Linear Range (Upper Limit)100.3 μg/mL researchgate.netnih.gov
Intraday Imprecision≤2.6% researchgate.netnih.gov
Interday Imprecision≤3.2% researchgate.netnih.gov
Bias-1.6% to 1.5% researchgate.netnih.gov

Beyond quantitative analysis, research is also exploring ways to increase the sensitivity of this compound as a contrast agent for imaging. For instance, the use of extracellular vesicle (EV) formulations of this compound has shown promise in increasing the sensitivity of CT scans for neoplastic tissues by promoting the accumulation and stabilization of the contrast agent within tumor tissue, addressing the traditional lack of tumor-specific tropism of free this compound nih.gov.

Expanding this compound's Role in Preclinical and Veterinary Research

This compound's application is increasingly expanding in preclinical and veterinary research, particularly for standardized and comparative renal function studies across various animal models.

Standardization in Animal Models (e.g., Rats, Dogs, Pigs, Mice)

The standardization of this compound clearance for GFR assessment in animal models is crucial for translational research. Methodologies have been standardized for GFR determination in Wistar rats, including those with induced acute renal failure, showing good correlation with inulin (B196767) clearance, the gold standard nih.govresearchgate.net. This offers a non-sacrificial method for GFR evaluation in rat studies nih.gov.

In large animal models, simplified this compound-based methods have been developed and validated. For instance, a two-compartment method to measure renal function in sheep has been established, requiring a reduced number of blood samples, which improves animal welfare and facilitates sequential measurements mdpi.com. This simplified approach has also been successfully tested in swine, demonstrating excellent agreement with more complex reference methods mdpi.com. This compound is considered a suitable GFR marker in swine, with protocols developed for plasma clearance in conscious animals frontiersin.orgmdpi.com. Its use has also been successfully standardized in dogs nih.gov.

Beyond mammals, this compound has been instrumental in assessing renal function in various avian species. Studies have determined GFR using exo-Iohexol clearance in broiler chickens, laying chickens, turkeys, Muscovy ducks, pigeons, and African grey parrots nih.govresearchgate.net. This compound is preferred over endogenous creatinine (B1669602) for GFR measurement in birds due to its lack of tubular reabsorption or secretion nih.govresearchgate.net.

Comparative Renal Function Studies Across Species

This compound facilitates comparative renal function studies, providing insights into physiological differences across species. For avian species, GFR values normalized to body weight have been determined using exo-Iohexol clearance, revealing variations across different bird types.

Table 3: Comparative Glomerular Filtration Rate (GFR) by Exo-Iohexol Clearance in Avian Species (Normalized to Body Weight)

Avian SpeciesExo-Iohexol Clearance (mL/min/kg) nih.gov
Broiler Chickens3.09 nih.gov
Laying Chickens2.57 nih.gov
Turkeys1.94 nih.gov
Pigeons1.29 nih.gov
Muscovy Ducks2.60 nih.gov
African Grey Parrots1.11 nih.gov

These studies highlight that this compound is a more reliable marker than exogenous creatinine for GFR measurement in birds, as creatinine clearance values significantly differed and were generally higher nih.govresearchgate.net. The simplified this compound plasma clearance methods developed for sheep and swine have demonstrated their reliability across these different large animal species, suggesting their broad applicability in preclinical models mdpi.com. Furthermore, research indicates that the maturation of GFR in growing pigs, as determined by this compound plasma clearance, is comparable to that in children, positioning pigs as a valuable preclinical model for pediatric drug research and renal (patho)physiology studies frontiersin.org.

Future Research Directions in this compound Safety and Efficacy

Future research directions for this compound are primarily focused on enhancing its safety profile, optimizing its efficacy in various diagnostic procedures, and exploring novel applications, particularly in specific patient populations. Efforts are underway to develop improved formulations, understand the mechanisms behind adverse reactions, and leverage advanced technologies like artificial intelligence to maximize its diagnostic utility.

Safety and Efficacy in Specific Patient PopulationsOngoing studies are investigating this compound's utility and safety in diverse patient cohorts:

Critically Ill Patients: Research is examining the use of this compound to precisely measure kidney function in critically ill patients, which could be instrumental in guiding medication management and preventing kidney damage clinicaltrials.eu.

HIV Patients: Studies are exploring this compound's role in assessing kidney function in HIV patients, a population often at elevated risk of renal complications due to their condition and concomitant medications clinicaltrials.eu.

Pediatric and Specialized Imaging: this compound's non-ionic nature and low osmolarity make it a suitable choice for pediatric patients, and ongoing research continues to affirm its safety for this population farbefirma.org.

Comparative Studies and Advanced FormulationsFuture research continues to compare this compound with other contrast agents to refine selection protocols and enhance patient outcomes.

Low-Concentration Agents: Recent multicenter prospective studies are evaluating the safety and diagnostic efficacy of low-concentration iodinated contrast agents, including this compound (240 mgI/mL), iopamidol (250 mgI/mL), and iodixanol (B1672021) (270 mgI/mL) in cerebral angiography. Initial findings suggest no statistically significant differences in image quality among these agents, with a comparable safety profile and primarily mild adverse events nih.govneurointervention.org.

Higher Iodine Concentration this compound: A multicenter, randomized, double-blind Phase 3 trial is assessing a new high iodine concentration (380 mgI/mL) formulation of this compound against the 350 mgI/mL formulation for coronary CT angiography. Preliminary results indicate no significant difference in adverse drug reactions between the two concentrations, with similar safety profiles nih.gov.

Table 1: Comparative Safety and Efficacy of this compound Formulations and Other Contrast Agents

Comparison GroupOutcome MeasuredThis compound Group FindingsComparator Group FindingsStatistical Significance (p-value)Source
This compound (350 mgI/mL) vs. This compound (380 mgI/mL)Adverse Drug Reactions (Total)46.4% (51/110 subjects) nih.gov48.7% (56/115 subjects) nih.gov0.690 nih.gov nih.gov
This compound vs. Iodixanol (in high-risk diabetes patients for CIN)Mean Creatinine Change (Day 0-7)0.24 mg/dL mdpi.com0.07 mg/dL mdpi.com0.003 mdpi.com mdpi.com
This compound vs. Iodixanol (in high-risk diabetes patients for CIN)Incidence of CIN (>0.5 mg/dL rise)26% mdpi.com3% mdpi.com<0.002 mdpi.com mdpi.com
This compound vs. Iodixanol (in invasive cardiac angiography for discomfort)Moderate to Severe DiscomfortHigher incidence mdpi.comLower incidence mdpi.comNot specified, but significant mdpi.com mdpi.com
This compound (240 mgI/mL) vs. Iopamidol (250 mgI/mL) vs. Iodixanol (270 mgI/mL) in Cerebral AngiographyImage QualityNo statistically significant differences nih.govNo statistically significant differences nih.govNot significant nih.gov nih.gov
This compound (240 mgI/mL) vs. Iopamidol (250 mgI/mL) vs. Iodixanol (270 mgI/mL) in Cerebral AngiographyAcute Adverse Events27.2% (overall) nih.gov27.2% (overall) nih.govNot significant nih.gov nih.gov

Q & A

Q. What experimental protocols are recommended for measuring glomerular filtration rate (GFR) using iohexol?

this compound clearance is measured via intravenous injection followed by timed blood sampling. A single-compartment model uses data from the slow elimination phase (≥2 hours post-injection), while a two-compartment model incorporates early-phase kinetics (5–240 minutes). Avoid urine collection by relying on plasma clearance calculations . For accuracy, ensure standardized injection volumes (e.g., 5 mL of 300 mg I/mL solution) and validate assays via HPLC-UV or isotope dilution mass spectrometry (IDMS) .

Q. How should this compound be handled and stored in laboratory settings to ensure stability?

Store this compound at room temperature, protected from light, and avoid long-term storage due to potential degradation. Use PPE (gloves, goggles) to prevent skin/eye irritation, and dispose of unused material via certified hazardous waste protocols. Degradation products may alter pharmacokinetic properties, necessitating fresh preparations for GFR studies .

Q. What analytical methods are commonly used to quantify this compound in biological samples?

High-performance liquid chromatography with UV detection (HPLC-UV) is standard for plasma/serum analysis. For higher sensitivity, isotope dilution mass spectrometry (IDMS) is recommended. Sample preparation involves protein precipitation (e.g., perchloric acid) and centrifugation to isolate this compound in the supernatant .

Q. What safety precautions are critical when administering this compound in animal or human studies?

Pre-hydrate subjects to mitigate renal risks, especially in diabetic or CKD populations. Monitor for rare adverse events (e.g., hypersensitivity, flushing) and maintain emergency protocols (e.g., corticosteroids for severe reactions). This compound’s low allergenic potential (<0.01% adverse events) supports its safety in controlled settings .

Advanced Research Questions

Q. How do single- vs. multi-compartment models affect this compound clearance calculations in GFR studies?

Single-compartment models (e.g., using 180–300-minute samples) simplify analysis but may underestimate GFR in patients with fluid overload. Multi-compartment models improve accuracy by incorporating early-phase kinetics but require frequent sampling (e.g., 5, 120, 180, 240 minutes). Validation against inulin clearance shows <5% bias in multi-compartment approaches .

Q. What methodological discrepancies arise when comparing this compound plasma clearance protocols across cohorts?

Variability in sampling timepoints (e.g., 2 vs. 4 hours) and assay standardization can introduce bias. A 2019 cross-cohort study found 99% agreement between single- and multi-sample protocols after harmonizing HPLC methods. Calibration with shared reference materials minimizes inter-lab variability .

Q. How can this compound degradation pathways inform environmental risk assessments in pharmacological studies?

Advanced oxidation processes (e.g., sulfite activation with Cu₂S) degrade this compound via hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), with >90% abatement under aerobic conditions. Monitor iodide release as a degradation byproduct and optimize pH (8.0) for maximal efficiency .

Q. What strategies resolve contradictions between this compound-based GFR and creatinine/eGFR estimates?

Bland-Altman analysis reveals median deviations of 6.66 mL/min/1.73m² for this compound vs. 9.59 mL/min/1.73m² for eGFR. Discrepancies arise in non-steady-state conditions (e.g., acute kidney injury). Use this compound as the reference standard in populations with muscle-wasting or CKD .

Q. How can this compound-enhanced CT protocols be optimized for non-renal imaging (e.g., vascular or oncologic studies)?

For esophageal cancer imaging, 4% this compound paste improves mucosal contrast in spiral CT. Adjust injection rates (4.0 mL/s) and bolus tracking (100 HU threshold) for vascular studies. Balance iodine concentration (300–320 mg I/mL) with nephrotoxicity risks in high-dose applications .

Q. What innovations are emerging in this compound clearance assays for wearable artificial kidney devices?

Novel one-compartment models with correction factors (derived from 180–300-minute samples) achieve 98% concordance with gold-standard methods. Integrate microvolume blood deposition (10 µL on filter paper) and portable HPLC systems for point-of-care GFR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iohexol
Reactant of Route 2
Reactant of Route 2
Iohexol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.